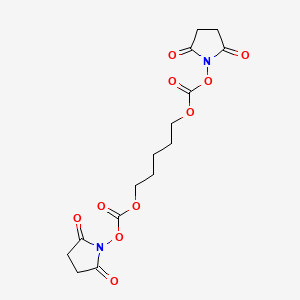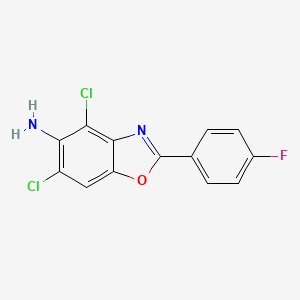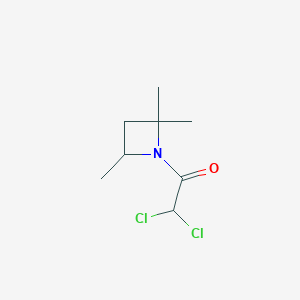
2,2-Dichloro-1-(2,2,4-trimethylazetidin-1-yl)ethan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Azetidine,1-(dichloroacetyl)-2,2,4-trimethyl-(9CI) is a four-membered heterocyclic compound containing nitrogen. Azetidines are known for their significant ring strain, which imparts unique reactivity and stability compared to other nitrogen-containing heterocycles . This compound is of interest in various fields, including organic synthesis and medicinal chemistry, due to its distinctive structural and chemical properties .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of azetidines typically involves cyclization reactions. One common method is the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . Another approach involves the one-pot synthesis of nitrogen-containing heterocycles from alkyl dihalides and primary amines under microwave irradiation . Additionally, azetidines can be synthesized through the reduction of azetidinones (β-lactams) using lithium aluminium hydride .
Industrial Production Methods
Industrial production of azetidines often employs scalable and efficient synthetic routes. For instance, the use of microwave irradiation for cyclocondensation reactions provides a rapid and high-yielding method for producing azetidines . The reduction of azetidinones with lithium aluminium hydride is another industrially relevant method due to its effectiveness and scalability .
化学反应分析
Types of Reactions
Azetidine,1-(dichloroacetyl)-2,2,4-trimethyl-(9CI) undergoes various chemical reactions, including:
Oxidation: Azetidines can be oxidized to form N-oxides.
Reduction: Reduction of azetidines typically involves the use of strong reducing agents like lithium aluminium hydride.
Substitution: Azetidines can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Lithium aluminium hydride is frequently used for the reduction of azetidines.
Substitution: Nucleophiles such as amines and alkoxides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include N-oxides from oxidation, reduced azetidines from reduction, and substituted azetidines from nucleophilic substitution .
科学研究应用
Azetidine,1-(dichloroacetyl)-2,2,4-trimethyl-(9CI) has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of polymers and as a precursor in the synthesis of pharmaceuticals.
作用机制
The mechanism of action of azetidine,1-(dichloroacetyl)-2,2,4-trimethyl-(9CI) involves its interaction with molecular targets through its reactive nitrogen atom. The ring strain in azetidines facilitates ring-opening reactions, which can lead to the formation of reactive intermediates that interact with biological molecules . These interactions can disrupt normal cellular processes, leading to the compound’s bioactivity .
相似化合物的比较
Similar Compounds
Pyrrolidine: A five-membered nitrogen-containing heterocycle with lower ring strain and different reactivity compared to azetidines.
Uniqueness
Azetidine,1-(dichloroacetyl)-2,2,4-trimethyl-(9CI) is unique due to its four-membered ring structure, which imparts significant ring strain and unique reactivity. This makes it a valuable compound in organic synthesis and medicinal chemistry .
属性
CAS 编号 |
73512-39-7 |
|---|---|
分子式 |
C8H13Cl2NO |
分子量 |
210.10 g/mol |
IUPAC 名称 |
2,2-dichloro-1-(2,2,4-trimethylazetidin-1-yl)ethanone |
InChI |
InChI=1S/C8H13Cl2NO/c1-5-4-8(2,3)11(5)7(12)6(9)10/h5-6H,4H2,1-3H3 |
InChI 键 |
HBZIOXZTIXRRLU-UHFFFAOYSA-N |
规范 SMILES |
CC1CC(N1C(=O)C(Cl)Cl)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![4-[[2-(4-Chloro-3,5-dimethylphenoxy)acetyl]carbamothioylamino]benzoic acid](/img/structure/B13797089.png)
![2-[[3-(Phenoxymethyl)benzoyl]carbamothioylamino]benzoic acid](/img/structure/B13797091.png)
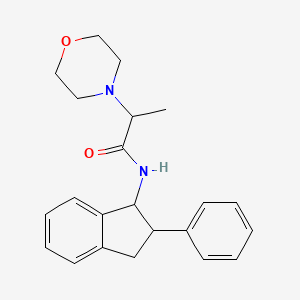
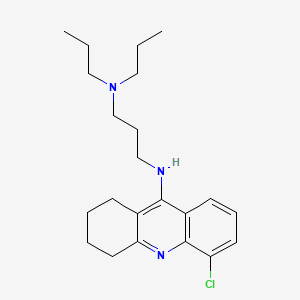
![1-[(3-Chloro-2-propenyl)oxy]-2-methylbenzene](/img/structure/B13797104.png)
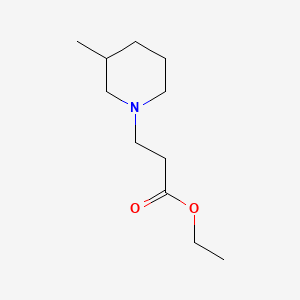
![Pyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione, 5,6,7,8-tetrahydro-3-methyl-6-(2-propenyl)-(9CI)](/img/structure/B13797109.png)
![2-Methyl-3,6,9,9a-tetrahydropyrido[1,2-a]pyrazine-1,4-dione](/img/structure/B13797114.png)
